2-Bromo-5-[(4-ethylphenyl)methyl]thiophene
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Overview
Description
2-Bromo-5-[(4-ethylphenyl)methyl]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position and a 4-ethylphenylmethyl group at the 5-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(4-ethylphenyl)methyl]thiophene can be achieved through several methods. One common approach involves the bromination of 5-[(4-ethylphenyl)methyl]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps maintain the desired reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(4-ethylphenyl)methyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Scientific Research Applications
2-Bromo-5-[(4-ethylphenyl)methyl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the development of biologically active compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic properties and its use in drug discovery.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(4-ethylphenyl)methyl]thiophene depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is replaced by a new carbon-carbon bond through a palladium-catalyzed process. The thiophene ring can interact with various molecular targets, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of a 4-ethylphenylmethyl group.
2-Bromo-5-phenylthiophene: Similar structure but with a phenyl group instead of a 4-ethylphenylmethyl group.
Uniqueness
2-Bromo-5-[(4-ethylphenyl)methyl]thiophene is unique due to the presence of the 4-ethylphenylmethyl group, which can influence its reactivity and properties compared to other thiophene derivatives. This structural variation can lead to different applications and functionalities in scientific research and industrial processes.
Properties
Molecular Formula |
C13H13BrS |
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Molecular Weight |
281.21 g/mol |
IUPAC Name |
2-bromo-5-[(4-ethylphenyl)methyl]thiophene |
InChI |
InChI=1S/C13H13BrS/c1-2-10-3-5-11(6-4-10)9-12-7-8-13(14)15-12/h3-8H,2,9H2,1H3 |
InChI Key |
MUAJAJUMNYDQFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC=C(S2)Br |
Origin of Product |
United States |
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